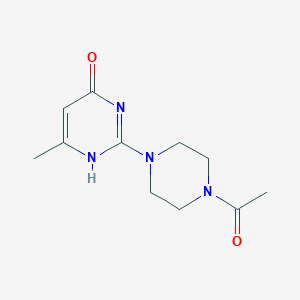![molecular formula C19H22N4O2S B253929 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253929.png)
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is a derivative of pyrimidine and has been synthesized using various methods.
作用機序
The mechanism of action of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in DNA synthesis and repair. This leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide exhibits antitumor activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell walls. Moreover, this compound has been studied for its potential use as a diagnostic tool in medical imaging due to its ability to bind to certain receptors in the body.
実験室実験の利点と制限
The advantages of using 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide in lab experiments include its potential applications in medicine and biotechnology. This compound has been found to exhibit antitumor activity and inhibit the growth of bacteria and fungi. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects.
将来の方向性
There are several future directions for the research on 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide. One of the areas of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Moreover, this compound could be studied for its potential use in combination therapy for cancer. Furthermore, the use of this compound in medical imaging could be explored further.
合成法
The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been achieved using various methods. One of the most common methods involves the reaction of 2-amino-4,6-diphenylpyrimidine-5-carbonitrile with thioacetic acid followed by the reaction with propylamine and acetic anhydride. The reaction yields 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide as a white crystalline solid.
科学的研究の応用
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has potential applications in medicine and biotechnology. This compound has been found to exhibit antitumor activity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. Moreover, this compound has been studied for its potential use as a diagnostic tool in medical imaging.
特性
製品名 |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide |
|---|---|
分子式 |
C19H22N4O2S |
分子量 |
370.5 g/mol |
IUPAC名 |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C19H22N4O2S/c1-3-10-23(11-4-2)16(24)13-26-19-21-17(14-8-6-5-7-9-14)15(12-20)18(25)22-19/h5-9H,3-4,10-11,13H2,1-2H3,(H,21,22,25) |
InChIキー |
LELLPMUIMGHCEI-UHFFFAOYSA-N |
異性体SMILES |
CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N |
SMILES |
CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N |
正規SMILES |
CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)
![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)

![ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B253860.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)
![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)
![9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B253866.png)